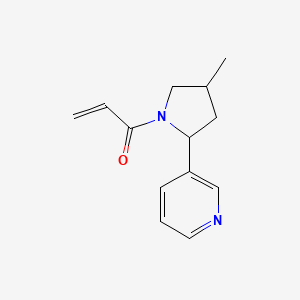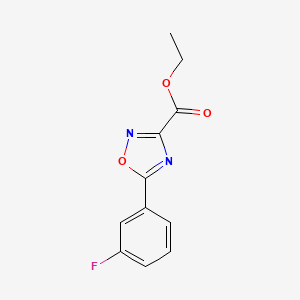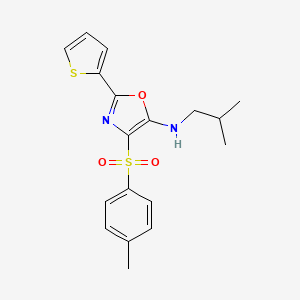
2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid” is a chemical compound with the CAS Number: 1310241-78-1 . It has a molecular weight of 278.52 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC Name of this compound is this compound . The InChI Code is 1S/C10H6Cl3NO2/c1-14-7-3-6(12)5(11)2-4(7)8(9(14)13)10(15)16/h2-3H,1H3,(H,15,16) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .
Aplicaciones Científicas De Investigación
Indole Synthesis A Review and Proposed Classification
Indole alkaloids, including those derived from 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid, have spurred significant interest in organic synthesis chemists. This review presents a comprehensive classification of indole syntheses, which are essential in developing new pharmaceuticals and other valuable compounds. The study provides insights into the strategic approaches and historical perspectives of indole synthesis, emphasizing the importance of this field in contemporary chemistry (Taber & Tirunahari, 2011).
Carboxylic Acids in Biocatalysis
Understanding Biocatalyst Inhibition by Carboxylic Acids This paper emphasizes the significance of carboxylic acids, like this compound, in biocatalysis. The study explores the inhibitory effects of carboxylic acids on microbes like E. coli and Saccharomyces cerevisiae, which are crucial for fermentative production. Understanding these inhibitory mechanisms is vital for developing robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Drug Synthesis and Levulinic Acid
A Review on Biomass-Derived Levulinic Acid for Application in Drug Synthesis Levulinic acid (LEV) and its derivatives, which can be structurally related to this compound, are pivotal in drug synthesis. The paper explores the versatility of LEV in synthesizing various drugs, highlighting its cost-effectiveness and potential in medicinal chemistry (Zhang et al., 2021).
Liquid-Liquid Extraction of Carboxylic Acids
Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids in Perspective This review discusses the advancements in solvent technology for the extraction of carboxylic acids from aqueous streams, a process that can be related to the handling of compounds like this compound in various industrial processes. It covers the extraction efficacy using innovative solvents such as ionic liquids, highlighting their potential in sustainable and efficient extraction processes (Sprakel & Schuur, 2019).
Mecanismo De Acción
Target of Action
Indole derivatives, in general, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
They have been used in the treatment of cancer cells, microbes, and different types of disorders .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,5,6-trichloro-1-methylindole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO2/c1-14-7-3-6(12)5(11)2-4(7)8(9(14)13)10(15)16/h2-3H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFFSHNKGJMGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=C1Cl)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)






![N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide](/img/structure/B2407018.png)

![2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2407023.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide](/img/structure/B2407026.png)